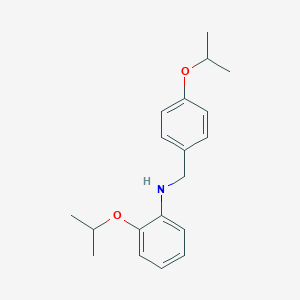
2-Isopropoxy-N-(4-isopropoxybenzyl)aniline
Vue d'ensemble
Description
2-Isopropoxy-N-(4-isopropoxybenzyl)aniline is a biochemical compound with the molecular formula C19H25NO2 and a molecular weight of 299.41 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 2-Isopropoxy-N-(4-isopropoxybenzyl)aniline can be represented by the SMILES notation: CC©OC1=CC=C(C=C1)CNC2=CC=CC=C2OC©C . This notation provides a way to represent the structure using ASCII strings.Applications De Recherche Scientifique
Vibrational and Molecular Analysis
- The study by Subi et al. (2022) dives into the structural, vibrational, chemical reactivity, antimicrobial activity, and molecular dynamics simulation of 4-Methoxy-N-(nitrobenzylidene)-aniline, a compound with structural similarities to 2-Isopropoxy-N-(4-isopropoxybenzyl)aniline. Their research highlights the importance of hydrogen bonding and non-bonded interactions in stabilizing molecular arrangements and offers insights into charge transfer within similar molecules (Subi et al., 2022).
Alzheimer's Disease Treatment
- A study by Srivastava et al. (2019) focuses on the synthesis and evaluation of N-(4-phenoxybenzyl)aniline derivatives for their potential in treating Alzheimer's disease, specifically targeting acetylcholinesterase, β-amyloid aggregation, and oxidative stress. This signifies the potential therapeutic applications of structurally related aniline derivatives (Srivastava et al., 2019).
Liquid Crystalline Properties
- The research by Sakagami et al. (2002) discusses the synthesis of new homologous series of 4-isopropyl- and 4-isopropoxy-N-(4-n-alkoxysalicylidene)anilines, closely related to 2-Isopropoxy-N-(4-isopropoxybenzyl)aniline. Their work elucidates the phase transitions and liquid crystalline properties of these compounds, contributing to the understanding of the mesomorphic behavior of similar aniline-based materials (Sakagami et al., 2002).
Supramolecular Structures
- The study by Glidewell et al. (2004) explores the supramolecular structures of isomeric iodo-N-(nitrobenzyl)anilines, focusing on the interplay of hydrogen bonds, iodo...nitro interactions, and aromatic pi...pi stacking interactions. This research can be valuable for understanding the supramolecular assembly and molecular interactions in compounds akin to 2-Isopropoxy-N-(4-isopropoxybenzyl)aniline (Glidewell et al., 2004).
Photoisomerization Dynamics
- Gao and Wang (2021) conducted a study on the ultrafast photoisomerization of N-(2-methoxybenzylidene)aniline, closely related to 2-Isopropoxy-N-(4-isopropoxybenzyl)aniline. They used nonadiabatic surface-hopping dynamics calculations to understand the molecular dynamics and isomerization pathways, shedding light on the photophysical properties of similar compounds (Gao & Wang, 2021).
Propriétés
IUPAC Name |
2-propan-2-yloxy-N-[(4-propan-2-yloxyphenyl)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2/c1-14(2)21-17-11-9-16(10-12-17)13-20-18-7-5-6-8-19(18)22-15(3)4/h5-12,14-15,20H,13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZNKDTBCTHRCKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)CNC2=CC=CC=C2OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isopropoxy-N-(4-isopropoxybenzyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





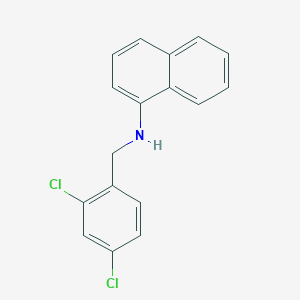
![3,5-Dimethyl-N-[2-(4-methylphenoxy)ethyl]aniline](/img/structure/B1385206.png)
![3,5-Dichloro-N-[3-(2-phenoxyethoxy)benzyl]aniline](/img/structure/B1385207.png)
![3-{[2-(1-Cyclohexen-1-YL)ethyl]-amino}propanohydrazide](/img/structure/B1385208.png)
![N-Ethyl-3-[(3-hydroxypropyl)amino]propanamide](/img/structure/B1385212.png)
![5-(Aminomethyl)-2-methyl-3-phenylpyrazolo-[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1385214.png)

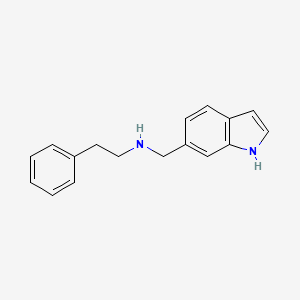

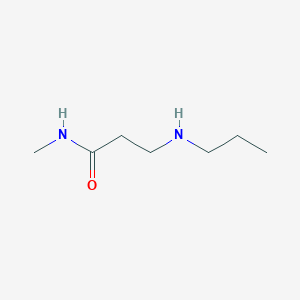
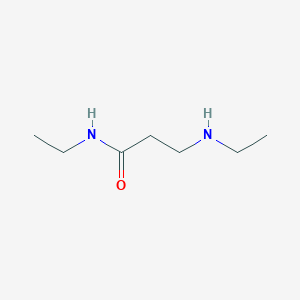
![1-[1-(4-Amino-1,2,5-oxadiazol-3-YL)-1H-1,2,3-triazol-5-YL]ethanone](/img/structure/B1385225.png)